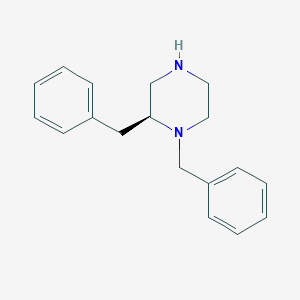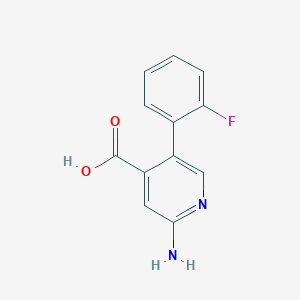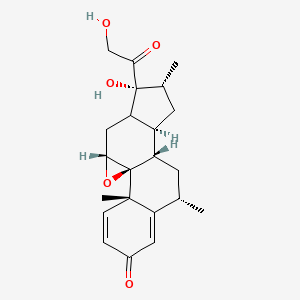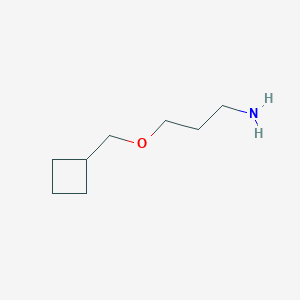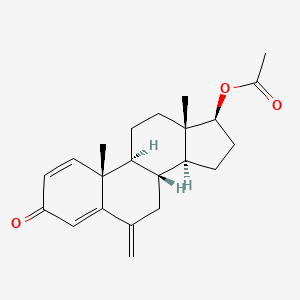
Acetyloxy Exemestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyloxy Exemestane is a derivative of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer. Exemestane works by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens, which is crucial for the growth of certain types of breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Exemestane typically involves the acetylation of Exemestane. The process begins with Exemestane, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyloxy Exemestane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acetyloxy Exemestane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of estrogen-receptor-positive breast cancer. It is also being investigated for its potential in preventing other hormone-dependent cancers.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
Wirkmechanismus
Acetyloxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme. This binding prevents the enzyme from converting androgens to estrogens, thereby reducing the levels of estrogen in the body. The reduction in estrogen levels inhibits the growth of estrogen-receptor-positive breast cancer cells. The molecular targets involved include the aromatase enzyme and estrogen receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the aromatase enzyme.
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action to Anastrozole.
Formestane: A steroidal aromatase inhibitor similar to Exemestane but with different pharmacokinetic properties .
Uniqueness
Acetyloxy Exemestane is unique due to its irreversible binding to the aromatase enzyme, which leads to permanent inhibition. This characteristic makes it more effective in reducing estrogen levels compared to reversible inhibitors like Anastrozole and Letrozole. Additionally, its steroidal structure allows it to mimic the natural substrate of the enzyme, leading to more efficient inhibition .
Eigenschaften
CAS-Nummer |
1160599-91-6 |
|---|---|
Molekularformel |
C22H28O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
WLKIMCPTBYFJGB-RLZRBERESA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
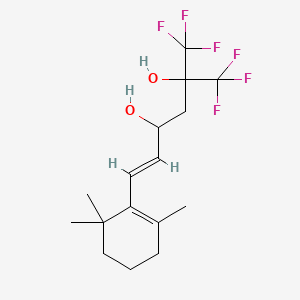
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
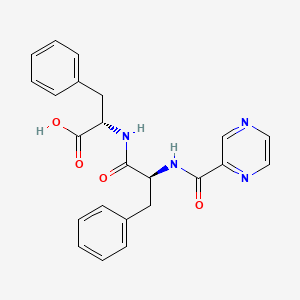
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)

![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
